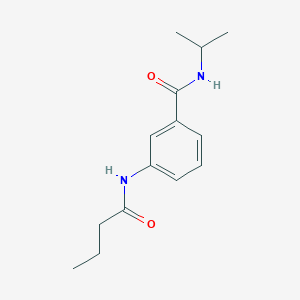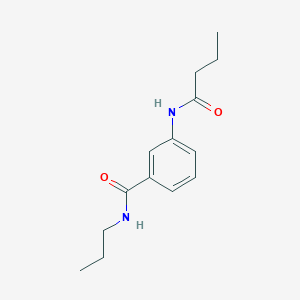
3-(Propanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propanoylamino)benzamide, also known as N-(3-oxopropyl)aniline, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(Propanoylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(Propanoylamino)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit antimicrobial activity against a wide range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Propanoylamino)benzamide for lab experiments is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. Additionally, its wide range of pharmacological activities makes it a useful tool for studying various biological processes. However, one limitation of 3-(Propanoylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3-(Propanoylamino)benzamide. One area of interest is the development of new drugs and therapies based on its pharmacological activities. Another area of interest is the study of its mechanism of action and its interactions with other molecules in the body. Additionally, the potential use of 3-(Propanoylamino)benzamide as a tool for studying various biological processes, such as inflammation and cancer, is an area of ongoing research.
Conclusion:
In conclusion, 3-(Propanoylamino)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of pharmacological activities, relatively simple synthesis method, and potential for use as a tool for studying various biological processes make it a valuable asset to the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 3-(Propanoylamino)benzamide involves the reaction of 3-nitrobenzoyl chloride with propan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. This method has been widely used in the preparation of 3-(Propanoylamino)benzamide in both laboratory and industrial settings.
Applications De Recherche Scientifique
3-(Propanoylamino)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.
Propriétés
Nom du produit |
3-(Propanoylamino)benzamide |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(propanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |
Clé InChI |
ATXPEEOVYIDKCI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
SMILES canonique |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)


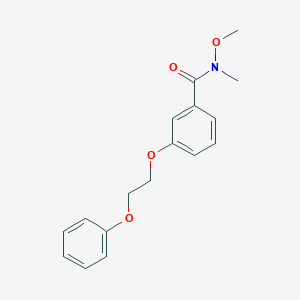
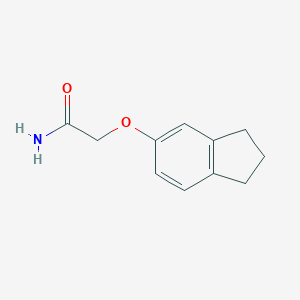

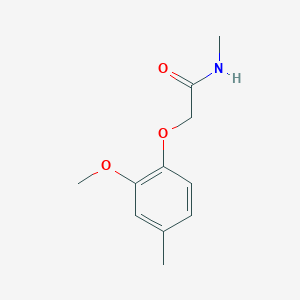
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
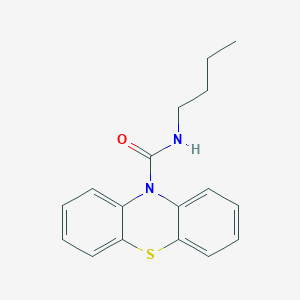
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
